molecular formula C22H21FN6O4 B11201530 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11201530
M. Wt: 452.4 g/mol
InChI Key: CTQDUZZZGQYKGM-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the oxazole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazole and oxazole rings allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other triazole and oxazole derivatives, which share structural features but may differ in their functional groups or overall molecular architecture. Examples include:

The uniqueness of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21FN6O4

Molecular Weight

452.4 g/mol

IUPAC Name

5-amino-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-fluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C22H21FN6O4/c1-12-17(26-22(33-12)14-9-8-13(31-2)10-18(14)32-3)11-29-20(24)19(27-28-29)21(30)25-16-7-5-4-6-15(16)23/h4-10H,11,24H2,1-3H3,(H,25,30)

InChI Key

CTQDUZZZGQYKGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4F)N

Origin of Product

United States

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